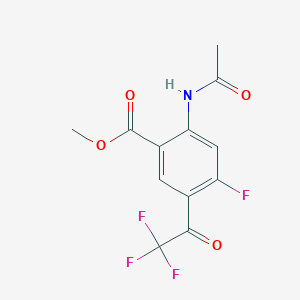![molecular formula C20H20FN3O2 B15122615 3-fluoro-4-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B15122615.png)
3-fluoro-4-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-4-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluoro group, a methoxy group, and a pyrazolyl group attached to a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide typically involves multiple steps. One common approach is to start with the nitration of 4-fluoroanisole to obtain 3-nitro-4-fluoroanisole. This intermediate is then subjected to reduction to form 3-amino-4-fluoroanisole. The amino group is then acylated with 2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, amino derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-fluoro-4-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline: Similar structure but with a chloro group instead of a fluoro group.
1-fluoro-4-methoxy-2-nitrobenzene: Similar structure but with a nitro group instead of a pyrazolyl group.
Uniqueness
The uniqueness of 3-fluoro-4-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H20FN3O2 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-fluoro-4-methoxy-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]benzamide |
InChI |
InChI=1S/C20H20FN3O2/c1-24-13-17(12-23-24)15-5-3-14(4-6-15)9-10-22-20(25)16-7-8-19(26-2)18(21)11-16/h3-8,11-13H,9-10H2,1-2H3,(H,22,25) |
InChI Key |
ZQQVRCJYBCQGQN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC(=C(C=C3)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-3-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B15122532.png)
![2-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-benzoic acid](/img/structure/B15122548.png)
![1-(3,4-Dichlorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B15122553.png)
![7-Methoxy-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B15122556.png)
![2-Methyl-6-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrazine](/img/structure/B15122560.png)
![6-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile](/img/structure/B15122582.png)
![1-benzyl-4-{[4-(morpholine-4-carbonyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one](/img/structure/B15122589.png)
![4-{6-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine](/img/structure/B15122590.png)
![6-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B15122595.png)
![5-Chloro-6-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyridine-3-carbonitrile](/img/structure/B15122601.png)
![1-[(2-Chlorophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane](/img/structure/B15122608.png)
![2-(4-Fluorophenyl)-1-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B15122611.png)

![5-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-(propan-2-yl)-1,2,4-oxadiazole](/img/structure/B15122636.png)
